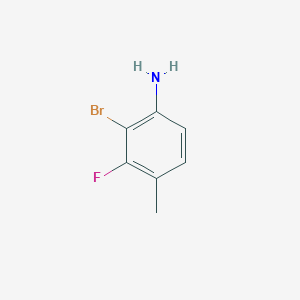

2-Bromo-3-fluoro-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-methylaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine, and subsequent bromination . Another approach involves direct nucleophilic substitution reactions, where a suitable haloarene reacts with an amine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced transition-metal-catalyzed processes, such as palladium-catalyzed amination . These methods offer higher yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-Bromo-3-fluoro-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including those involving aromatic substitution and amination reactions .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-methylaniline: Similar in structure but lacks the fluorine atom.

3-Fluoro-2-methylaniline: Similar but lacks the bromine atom.

4-Bromo-3-fluoroaniline: Similar but lacks the methyl group.

Uniqueness

2-Bromo-3-fluoro-4-methylaniline is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for targeted synthetic applications .

Biological Activity

2-Bromo-3-fluoro-4-methylaniline is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This compound, characterized by the presence of bromine and fluorine substituents on the aromatic ring, is a member of the aniline class and is often studied for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrF, indicating the presence of both bromine and fluorine atoms along with a methyl group attached to the aniline structure. The specific arrangement of these substituents plays a crucial role in determining the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar halogen substitutions demonstrate varying degrees of antimicrobial activity. The presence of halogens can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains .

- Antiparasitic Potential : Research on similar compounds suggests that halogenated anilines may exhibit activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The structural modifications introduced by bromine and fluorine may affect the compound's interaction with biological targets within the parasite .

- Cytotoxicity : Evaluations of related compounds have shown that halogenated anilines can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of oxidative stress or disruption of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study investigating a series of brominated anilines found that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those for non-halogenated analogs, suggesting enhanced potency due to halogen substitution.

- Antiparasitic Activity : In a screening assay for antiparasitic agents, this compound was evaluated against P. falciparum. The compound showed promising results with an EC50 value indicating moderate activity, supporting further investigation into its potential as an antimalarial agent .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| 4-Bromo-2-fluoro-3-methylaniline | High | Low | Moderate |

| 2,6-Dibromo-4-fluoroaniline | High | Moderate | High |

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-methylaniline |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 |

InChI Key |

KJLAQXZTWPBRCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.